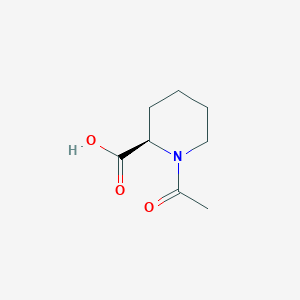

(R)-1-ACETYL-2-PIPERIDINECARBOXYLIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-acetylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACZWLDAHFCGCC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective and Enantioselective Synthetic Methodologies for R 1 Acetyl 2 Piperidinecarboxylic Acid and Analogues

Chemoenzymatic and Enzymatic Resolution Approaches

Biocatalysis offers a powerful and environmentally benign avenue for the synthesis of enantiomerically pure compounds. The inherent stereoselectivity of enzymes allows for the efficient resolution of racemic mixtures, a strategy that has been explored for piperidine (B6355638) carboxylic acid derivatives.

Enzyme-Catalyzed Hydrolysis of Racemic Esters

The kinetic resolution of racemic esters through enzyme-catalyzed hydrolysis is a well-established method for accessing chiral acids and alcohols. In the context of piperidine-2-carboxylic acid (pipecolic acid) derivatives, various hydrolases have been investigated. Early studies employing pig liver esterase (PLE) for the hydrolysis of racemic N-acetyl-2-piperidinecarboxylic acid methyl ester demonstrated enantioselectivity, albeit with modest enantiomeric excess (ee) values for the resulting acid and recovered ester, ranging from 0 to 47%.

A notable advancement in this area involved the screening of commercially available hydrolases, which identified a crude lipase (B570770) from Aspergillus niger as a highly enantioselective catalyst for the hydrolysis of (±)-methyl pipecolate, favoring the (S)-enantiomer with an enantiomeric ratio (E) of 20 ± 4. nih.gov Interestingly, the introduction of an N-acetyl group on the substrate was found to decrease the enantioselectivity of this particular lipase. nih.gov However, partial purification of the Aspergillus niger lipase via fractional precipitation significantly enhanced its performance, boosting the enantioselectivity to an E value greater than 100. This improved biocatalyst enabled a preparative-scale resolution of (±)-n-octyl pipecolate, yielding (S)-(-)-pipecolic acid with 93% ee and (R)-(+)-pipecolic acid with 97% ee. nih.gov

Lipase-Mediated Kinetic Resolution for Piperidine Carboxylic Acid Derivatives

Lipases are among the most versatile enzymes in organic synthesis, capable of catalyzing reactions in both aqueous and non-aqueous media. Their application in the kinetic resolution of piperidine carboxylic acid derivatives has been a subject of significant research.

While direct lipase-catalyzed hydrolysis of N-acetyl-pipecolic acid esters has shown variable success, alternative strategies have proven more effective. One such approach involves the resolution of activated forms of the carboxylic acid. For instance, the Candida antarctica lipase B (CALB)-catalyzed hydrolysis of (R,S)-azolides derived from N-protected pipecolic acid has demonstrated high enzyme activity and excellent enantioselectivity. nih.gov Specifically, the resolution of (R,S)-N-Cbz-pipecolic 1,2,4-triazolide (B493401) proceeded with an enantiomeric ratio (VS/VR) greater than 100. nih.gov This method provides an efficient route to both enantiomers of the N-protected pipecolic acid.

Another strategy involves the enantioselective N-acylation of pipecolic acid esters. Research has shown that Candida antarctica lipase A (CALA) can catalyze the highly (S)-selective acylation at the secondary ring nitrogen of methyl pipecolate, with an E value well over 100. researchgate.net In contrast, CALB was found to react almost non-enantioselectively at the methyl ester function of the same substrate. researchgate.net This highlights the importance of enzyme selection in achieving high enantioselectivity.

| Enzyme | Substrate | Resolution Type | Key Findings |

| Aspergillus niger Lipase (partially purified) | (±)-n-Octyl pipecolate | Hydrolysis | E > 100; yielded (S)-pipecolic acid (93% ee) and (R)-pipecolic acid (97% ee). nih.gov |

| Candida antarctica Lipase B (CALB) | (R,S)-N-Cbz-pipecolic 1,2,4-triazolide | Hydrolysis | VS/VR > 100; high enzyme activity and enantioselectivity. nih.gov |

| Candida antarctica Lipase A (CALA) | (±)-Methyl pipecolate | N-Acylation | E >> 100; highly (S)-selective acylation of the ring nitrogen. researchgate.net |

Biocatalytic Transformations Utilizing Stereospecific Amidases

The use of stereospecific amidases for the kinetic resolution of racemic amides offers a direct route to chiral carboxylic acids and amides. While the application of this methodology to the synthesis of (R)-1-acetyl-2-piperidinecarboxylic acid is not extensively documented in readily available literature, the broader field of biocatalysis provides relevant examples that suggest its potential.

For instance, the dynamic kinetic resolution of amino acid amides has been successfully achieved using a combination of a D-aminopeptidase and an α-amino-ε-caprolactam racemase. nih.gov This dual-enzyme system allows for the complete conversion of an L-amino acid amide into the corresponding D-amino acid. nih.gov Although this example deals with acyclic amino acids, it demonstrates the principle of using amidases in concert with racemases for efficient kinetic resolutions.

Furthermore, β-aminopeptidases have been employed for the kinetic resolution of aliphatic β-amino acid amides, showing high enantioselectivity (E > 200) for certain substrates. ethz.ch These enzymes catalyze the hydrolysis of the L-enantiomer, leaving the D-amino acid amide unreacted. This approach provides access to both enantiomerically enriched β-amino acids and their corresponding amides. The successful application of amidases and aminopeptidases in the resolution of other chiral amines and amino acid derivatives underscores the potential for developing a similar biocatalytic strategy for piperidine-2-carboxamide (B12353) and its N-acetylated analog.

Asymmetric Organocatalytic and Transition Metal-Catalyzed Syntheses

In addition to enzymatic methods, asymmetric catalysis employing small organic molecules or transition metal complexes has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. These approaches often involve the construction of the chiral piperidine ring from achiral precursors.

Chiral Phosphoric Acid-Catalyzed Intramolecular Cyclizations

Chiral phosphoric acids (CPAs) have proven to be highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. One notable application is in the intramolecular cyclization of unsaturated acetals to furnish functionalized chiral piperidines. nih.govnih.gov

This methodology involves the CPA-catalyzed cyclization of an unsaturated acetal (B89532), which proceeds through the formation of a mixed chiral phosphate (B84403) acetal. nih.gov This intermediate then undergoes a concerted, asynchronous SN2'-like displacement to yield the enantioenriched piperidine product. nih.gov The enantioselectivity of these reactions can be influenced by factors such as the solvent, temperature, and the specific structure of the CPA catalyst. For example, the cyclization of an unsaturated acetal to a C4-substituted piperidine derivative has been achieved with high enantioselectivity. nih.gov

| Catalyst | Substrate Type | Product | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid (CPA) | Unsaturated Acetal | Functionalized Chiral Piperidine | Up to 93% ee |

Asymmetric Reduction of Pyridinium (B92312) Salts for Enantioenriched Piperidines

The asymmetric reduction of pyridinium salts represents a direct and atom-economical approach to enantioenriched piperidines. This strategy typically employs iridium or rhodium catalysts bearing chiral ligands.

Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-substituted-pyridinium salts has been shown to provide 2-substituted piperidines with high levels of enantioselectivity. researchgate.net The activation of the pyridine (B92270) ring as a pyridinium salt enhances its susceptibility to hydrogenation and mitigates catalyst deactivation by the product piperidine. ethz.ch The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Similarly, rhodium-catalyzed asymmetric hydrogenation of 3-substituted pyridinium salts has been developed. nih.gov The presence of an organic base, such as triethylamine, has been found to be beneficial for achieving high enantiomeric excess in these reactions. nih.gov Mechanistic studies suggest that the reaction proceeds through a dihydropyridine (B1217469) intermediate.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

| Iridium-Phosphole Complex | N-Alkyl-2-alkylpyridinium salt | 2-Aryl-substituted piperidine | High |

| Iridium-(R)-SynPhos Complex | 2-Substituted Pyridinium Salt | Chiral Piperidine | High |

| Rhodium-JosiPhos Complex / Et3N | N-Benzylated 3-substituted pyridinium salt | 3-Substituted Piperidine | Up to 90% ee |

Enantioselective Dearomatization/Borylation Strategies

A powerful approach to chiral piperidines involves the dearomatization of readily available pyridine precursors. A stepwise dearomatization/borylation strategy provides a versatile entry to enantioenriched 3-boryl-tetrahydropyridines, which are valuable intermediates that can be further functionalized. acs.orgnih.gov

This method typically involves a two-step sequence:

Partial Reduction: The pyridine ring is first partially reduced to form an N-acyl 1,2-dihydropyridine intermediate. This is often achieved by reacting the pyridine with a chloroformate to form a pyridinium salt, which is then selectively reduced. nih.gov

Enantioselective Borylation: The resulting dihydropyridine undergoes a copper(I)-catalyzed protoborylation. In the presence of a chiral phosphine (B1218219) ligand, the boryl group is added across one of the double bonds with high regio-, diastereo-, and enantioselectivity. acs.orgnih.gov

The resulting C–B bond is highly versatile and can be stereospecifically transformed into various functional groups to afford a range of chiral piperidine derivatives. acs.org Ito and coworkers demonstrated this strategy for the synthesis of chiral boryl-piperidines, showcasing its potential for creating complex chiral structures from simple aromatic precursors. nih.gov While not directly forming a 2-carboxylic acid, this method establishes the crucial C3-stereocenter, and subsequent manipulations could lead to the target scaffold. The utility of this approach has been highlighted in the concise synthesis of the antidepressant drug (-)-paroxetine. acs.org

Table 1: Key Features of Enantioselective Dearomatization/Borylation

| Step | Method | Catalyst System | Key Feature | Product | Ref |

| 1 | Partial Dearomatization | Formation of N-acylpyridinium salt followed by reduction | Generates 1,2-dihydropyridine intermediate | N-Acyl-1,2-dihydropyridine | nih.gov |

| 2 | Enantioselective Borylation | Cu(I) with chiral phosphine ligand (e.g., (R,R)-QuinoxP*) | Regio-, diastereo-, and enantioselective protoborylation | Enantioenriched 3-boryl-tetrahydropyridine | acs.orgnih.gov |

Diastereoselective Hydrogenation for Chiral Piperidine Scaffolds

The asymmetric hydrogenation of N-heteroaromatic compounds is a highly efficient and atom-economical strategy for accessing chiral piperidines. nih.gov This approach can be challenging due to the high stability of the aromatic ring and the potential for the nitrogen heteroatom to poison the metal catalyst. nih.gov However, significant progress has been made, particularly with rhodium-based catalysts, for the hydrogenation of activated pyridine derivatives like pyridinium salts or those bearing electron-withdrawing groups. dicp.ac.cnrsc.org

One effective strategy involves a rhodium-catalyzed reductive transamination of pyridinium salts. This method introduces a chiral primary amine under reducing conditions (e.g., with formic acid), which induces chirality on the piperidine ring as it is formed. dicp.ac.cnliverpool.ac.uk This process avoids the need for a chiral catalyst or high-pressure hydrogen gas and demonstrates excellent diastereo- and enantioselectivities. dicp.ac.cn

Alternatively, direct hydrogenation using a chiral catalyst can be employed. For substrates containing an existing chiral center or a chiral auxiliary, the hydrogenation can be highly diastereoselective. The chiral information already present in the molecule directs the approach of hydrogen to one face of the pyridine ring, leading to the formation of one diastereomer in preference to the other. rsc.orgresearchgate.net

Table 2: Comparison of Hydrogenation Strategies for Chiral Piperidines

| Strategy | Catalyst/Reagent | Key Principle | Advantages | Ref |

| Reductive Transamination | Rhodium catalyst, chiral primary amine, formic acid | In situ formation of a chiral iminium intermediate followed by reduction | Mild conditions, no H2 gas, excellent stereoselectivity | dicp.ac.cnliverpool.ac.uk |

| Catalytic Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir complexes with phosphine ligands | Coordination of the metal to the substrate in a chiral environment | High atom economy, direct access to chiral products | rsc.orgrsc.orgrsc.org |

Chiral Auxiliary-Mediated Synthetic Routes

Strategies Employing Chiral Oxazolidinones for Stereoselective Alkylation

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct a stereoselective transformation. wikipedia.org Evans' oxazolidinone auxiliaries are among the most reliable and widely used for the diastereoselective functionalization of carboxylic acids. researchgate.netsantiago-lab.com

The general process involves three main steps:

Acylation: The chiral oxazolidinone, often derived from a readily available amino acid like valine or phenylalanine, is acylated to form an N-acyl imide. santiago-lab.comwilliams.edu

Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated with a strong base to form a rigid, chelated Z-enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. santiago-lab.comwilliams.edu

Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically through hydrolysis or reduction, to release the enantiomerically enriched carboxylic acid, alcohol, or other derivative, while the auxiliary itself can be recovered and reused. wikipedia.orgsantiago-lab.com

This methodology provides a robust and predictable way to construct chiral centers alpha to a carbonyl group, making it highly applicable to the synthesis of precursors for this compound. researchgate.net

Asymmetric Allylation Methodologies

Asymmetric allylation provides another route to chiral piperidine precursors, often involving a subsequent cyclization step. A notable strategy is the combination of asymmetric allylic alkylation with an aza-Prins cyclization. nih.gov This sequence allows for the rapid assembly of complex, enantioenriched piperidine skeletons.

The key steps in such a sequence are:

Asymmetric Allylation: A synergistic catalyst system, such as one combining copper and iridium, enables the highly enantioselective allylation of an imine or a related precursor. nih.gov

Aza-Prins Cyclization: The product of the allylation is then treated with a Lewis acid or protic acid to initiate an aza-Prins cyclization. In this step, the nitrogen atom attacks the alkene, forming the piperidine ring and a transient cation. nih.govresearchgate.net

Termination: The cationic intermediate is trapped by a nucleophile. If an ester group is suitably positioned within the molecule, it can act as an intramolecular nucleophile, leading to a lactonization event and the formation of a bridged heterocyclic system. nih.gov

This approach allows for the construction of multiple stereocenters in a controlled manner, offering a powerful method for synthesizing complex piperidine-containing natural products and their analogs. nih.govresearchgate.net

Classical Resolution Techniques for Chiral Piperidine Carboxylic Acids

Diastereomeric Salt Formation with Optically Active Acids

Classical resolution remains a widely used and practical method for obtaining enantiomerically pure compounds on both laboratory and industrial scales. researchgate.net The technique is particularly well-suited for resolving racemic carboxylic acids and amines through the formation of diastereomeric salts. wikipedia.orglibretexts.org

The process for resolving a racemic mixture of a piperidine carboxylic acid derivative involves:

Salt Formation: The racemic piperidine derivative (a base) is treated with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org Common resolving agents include tartaric acid derivatives (like dibenzoyl-L-tartaric acid) or mandelic acid. libretexts.orggoogle.com This reaction produces a mixture of two diastereomeric salts: [(R)-piperidine·(L)-acid] and [(S)-piperidine·(L)-acid].

Separation: Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. wikipedia.orglibretexts.org Through careful selection of the solvent and temperature, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains in solution. rsc.org The solid salt is then separated by filtration.

Liberation of the Enantiomer: The isolated, diastereomerically pure salt is treated with a base (if resolving an acid) or an acid (if resolving a base) to break the ionic bond and liberate the desired enantiomer of the piperidine carboxylic acid derivative. The resolving agent can often be recovered and reused. libretexts.orggoogle.com

While this method requires screening of resolving agents and solvents, it is a robust technique that avoids complex asymmetric catalysis and can provide access to highly pure enantiomers. google.comgoogle.com

Table 3: Common Chiral Resolving Agents for Amines/Acids

| Resolving Agent Type | Examples | Target Compound Type | Ref |

| Chiral Acids | (+)-Tartaric acid, Dibenzoyl-L-tartaric acid, (S)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Racemic Bases (e.g., piperidine derivatives) | libretexts.orggoogle.com |

| Chiral Bases | Brucine, Strychnine, Quinine, (R)-1-Phenylethylamine | Racemic Acids (e.g., carboxylic acids) | wikipedia.orglibretexts.org |

Chiral Derivatization for Diastereomer Separation

A classical yet effective approach to obtaining enantiomerically pure compounds involves the separation of diastereomers formed by reacting a racemic mixture with a chiral derivatizing agent. This strategy relies on the different physicochemical properties of the resulting diastereomers, which allows for their separation by standard laboratory techniques like chromatography or crystallization.

The separation of racemic 2-piperidinecarboxylic acid can be achieved by forming diastereomeric salts or amides. For instance, the use of chiral amines or acids as resolving agents can lead to the formation of diastereomeric salts that can be separated by fractional crystallization. Subsequently, the chiral auxiliary can be removed to yield the desired enantiomer of 2-piperidinecarboxylic acid.

Another established method is the use of chiral derivatizing agents to form diastereomeric amides or esters, which can then be separated by chromatography. mdpi.com For example, a racemic mixture of a piperidinecarboxylic acid derivative can be reacted with a chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers can then be separated using techniques like high-performance liquid chromatography (HPLC) on a standard silica (B1680970) gel column. mdpi.com After separation, the chiral auxiliary is cleaved to afford the enantiomerically pure piperidinecarboxylic acid derivative.

Recent advances have focused on the development of novel chiral derivatizing agents that enhance the separation efficiency and improve the detectability of the diastereomers, particularly for analytical purposes in complex biological matrices. nih.gov For example, (S)-anabasine has been utilized as a chiral derivatizing agent for the analysis of chiral carboxylic acids, significantly improving their detection by mass spectrometry. nih.gov The reaction proceeds quickly at room temperature in the presence of a condensing agent. nih.gov

| Chiral Derivatizing Agent | Functional Group Targeted | Typical Reaction Conditions | Separation Method | Reference |

|---|---|---|---|---|

| (S)-Anabasine | Carboxylic Acid | Condensation agent (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinum chloride), Room Temperature, 5 min | LC-MS | nih.gov |

| (S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) | Carboxylic Acid | 2,2-dipyridyl disulfide, triphenylphosphine, Room Temperature, ≥ 90 min | LC-MS | nih.gov |

| N-tert-butoxycarbonyl-O-benzyl-L-serine (BBS) | Amino Acids | - | Ion-mobility Mass Spectrometry | nih.gov |

N-Acetylation and Functionalization Strategies

The introduction of the N-acetyl group is a key step in the synthesis of the target molecule. This can be achieved either by direct acetylation of a pre-existing piperidinecarboxylic acid derivative or by incorporating the acetyl group into a chiral precursor early in the synthetic route.

The direct N-acetylation of piperidinecarboxylic acid or its esters is a straightforward and commonly employed method. nih.gov This transformation is typically achieved using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The choice of solvent and base can be optimized to ensure high yields and prevent side reactions. For instance, the acetylation of isonipecotic acid has been reported using acetic anhydride in dichloromethane.

In the context of combinatorial chemistry, a wide array of reagents and methods for N-acylation have been developed to ensure high efficiency and compatibility with various functional groups. arkat-usa.org These methods often employ activating agents to enhance the reactivity of the carboxylic acid or the acetylating agent.

More sustainable and milder methods for N-acetylation are also being explored. mdpi.comresearchgate.net For example, a continuous-flow process has been developed using acetonitrile (B52724) as the acetylating agent and alumina (B75360) as a catalyst. mdpi.comresearchgate.net This method avoids the use of hazardous reagents like acetyl chloride and acetic anhydride. mdpi.comresearchgate.net

| Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Acetic Anhydride | Base (e.g., triethylamine, pyridine), solvent (e.g., DCM, THF) | Readily available, high reactivity | |

| Acetyl Chloride | Base (e.g., triethylamine), inert solvent | Highly reactive | researchgate.net |

| Acetonitrile/Alumina | Continuous-flow reactor, elevated temperature | Milder, safer, sustainable | mdpi.comresearchgate.net |

Chiral precursors for the synthesis of enantiomerically pure piperidines can be derived from the chiral pool, such as amino acids, or prepared through asymmetric synthesis. scilit.com For example, L-lysine has been used as a starting material for the synthesis of optically active 2-substituted piperidines. scilit.com

The catalytic dynamic resolution of N-protected 2-lithiopiperidines offers an efficient route to enantiomerically enriched 2-substituted piperidines. nih.gov In this method, a racemic mixture of the organolithium species is treated with a chiral ligand, leading to the preferential formation of one enantiomer. nih.gov This enantioenriched intermediate can then be carboxylated and subsequently N-acetylated to yield the target compound.

Reactivity and Advanced Chemical Transformations of N Acetylated Piperidine Carboxylic Acid Derivatives

Oxidative and Reductive Transformations of the Carboxylic Acid and Piperidine (B6355638) Ring

The dual functionalities of (R)-1-acetyl-2-piperidinecarboxylic acid—the carboxylic acid and the piperidine ring—can undergo distinct oxidative and reductive transformations. The selective modification of either group is crucial for its application in multi-step syntheses.

Reductive Transformations: The carboxylic acid moiety is readily reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting (R)-(1-acetylpiperidin-2-yl)methanol is a key intermediate for further functionalization. The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively adding two hydride nucleophiles to the carbonyl carbon. libretexts.org The aldehyde intermediate formed after the initial reduction is more reactive than the starting carboxylic acid and is thus difficult toisolate. libretexts.org

The piperidine ring itself, being a saturated heterocycle, is generally resistant to reduction under standard conditions. However, the N-acetyl group can be hydrolyzed under harsh conditions, and the resulting secondary amine could be subject to further reactions. More commonly, N-acylpiperidines are synthesized via the hydrogenation of corresponding N-acylpyridine precursors, highlighting the stability of the saturated piperidine core to many reductive processes. nih.gov

Oxidative Transformations: The piperidine ring, specifically the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. The reaction of N-acylpiperidines with reagents like iron(II)-hydrogen peroxide can lead to the formation of the corresponding piperidin-2-ones (lactams). researchgate.net This type of oxidation introduces a carbonyl group into the ring, significantly altering the molecule's structure and reactivity. Furthermore, enantiopure piperidines can be oxidized with bromine in acetic acid to generate corresponding α,α'-dibromocycloamides, which are precursors for aromatization to pyridin-2-one derivatives. researchgate.net

The carboxylic acid group is at its highest oxidation state and is therefore inert to further oxidation under typical conditions.

| Transformation | Reagent/Condition | Product |

| Reduction | ||

| Carboxylic Acid to Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | (R)-(1-acetylpiperidin-2-yl)methanol |

| Oxidation | ||

| Piperidine Ring to Lactam | Fe(II)-H₂O₂ | (R)-1-acetyl-6-oxopiperidine-2-carboxylic acid |

| Piperidine Ring to Dibromo-lactam | Bromine (Br₂) in Acetic Acid | (R)-1-acetyl-3,3-dibromo-6-oxopiperidine-2-carboxylic acid |

Table 1: Summary of potential oxidative and reductive transformations.

Nucleophilic Substitution Reactions and Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for nucleophilic acyl substitution, allowing for its conversion into a variety of other functional groups. libretexts.orguomustansiriyah.edu.iq These reactions typically proceed through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The reactivity of carboxylic acid derivatives follows a general trend, with acyl chlorides being the most reactive and amides being the least. askiitians.comlibretexts.orgucalgary.ca

Common derivatization reactions for this compound include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields the corresponding ester.

Amide Formation: Direct reaction with an amine is often difficult due to acid-base chemistry. libretexts.org Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are employed to activate the carboxylic acid, facilitating amide bond formation with primary or secondary amines. libretexts.org

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive (R)-1-acetylpiperidine-2-carbonyl chloride. unipi.it This acyl chloride is a key intermediate for reactions with weak nucleophiles.

These derivatization strategies are fundamental in peptide synthesis and the construction of complex molecules where the piperidine moiety serves as a scaffold. thermofisher.com

| Derivative | Reagent(s) | General Product Structure |

| Ester | R'-OH, H⁺ (cat.) | R-COOR' |

| Amide | R'R''NH, DCC | R-CONR'R'' |

| Acyl Chloride | SOCl₂ or (COCl)₂ | R-COCl |

| Acid Anhydride (B1165640) | R-COCl, Carboxylate | R-CO-O-CO-R |

Table 2: Common derivatizations via nucleophilic acyl substitution (R = (R)-1-acetylpiperidin-2-yl).

Decarboxylative Processes Involving N-Acetyl Piperidine Carboxylic Acids

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant transformation in organic synthesis. youtube.com For simple carboxylic acids, this process often requires harsh conditions. However, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxylate. While this compound does not possess this feature, decarboxylation can be achieved through various synthetic methods.

Modern decarboxylative methods that could be applied include:

Barton Decarboxylation: This radical-based method involves conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical initiation to induce decarboxylation and formation of an alkyl radical, which is then trapped.

Photoredox Catalysis: Visible-light-induced photocatalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids under mild conditions, often using an organic dye or metal complex as the photocatalyst. organic-chemistry.org This process generates a radical intermediate that can be used in subsequent bond-forming reactions. organic-chemistry.org

Krapcho Decarboxylation: This method is typically used for esters with an α-electron-withdrawing group, but adaptations under microwave conditions with specific salts have broadened its scope. organic-chemistry.org

Recent studies have also shown that stable carboxylates can undergo rapid, uncatalyzed reversible decarboxylation in polar aprotic solvents, generating carbanion intermediates. chemrxiv.org This phenomenon could potentially be exploited for isotopic labeling or other functionalizations of N-acetyl piperidine carboxylic acids.

| Decarboxylation Method | Key Features | Intermediate |

| Barton Decarboxylation | Radical-based; requires derivatization. | Alkyl Radical |

| Photoredox Catalysis | Mild conditions; visible light driven. | Alkyl Radical |

| Metal-Catalyzed | Often involves transition metals (e.g., Ag, Cu, Rh). | Organometallic/Radical |

Table 3: Methodologies for decarboxylative processes.

Friedel-Crafts Acylation and Related Carbonyl Reactivity

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction for forming aryl ketones. sigmaaldrich.comorganic-chemistry.org this compound itself cannot act as the acylating agent. However, its activated derivative, (R)-1-acetylpiperidine-2-carbonyl chloride, is a potent electrophile for this transformation.

The process involves two key steps:

Activation: The carboxylic acid is converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂).

Acylation: The acyl chloride reacts with an aromatic compound (e.g., benzene, toluene) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then attacks the aromatic ring. youtube.com Unlike Friedel-Crafts alkylation, the acylation reaction does not typically suffer from carbocation rearrangements, and the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgyoutube.com This reaction provides a direct method for linking the chiral piperidine scaffold to aromatic systems.

| Aromatic Substrate | Lewis Acid Catalyst | Product |

| Benzene | AlCl₃ | (R)-phenyl(1-acetylpiperidin-2-yl)methanone |

| Toluene | AlCl₃ | (R)-(1-acetylpiperidin-2-yl)(p-tolyl)methanone |

| Anisole | AlCl₃ | (R)-(1-acetylpiperidin-2-yl)(4-methoxyphenyl)methanone |

Table 4: Representative Friedel-Crafts acylation reactions using (R)-1-acetylpiperidine-2-carbonyl chloride.

Stereochemical Stability and Epimerization Studies during Transformations

The stereochemical integrity of the chiral center at the C2 position is paramount when using this compound in asymmetric synthesis. The stability of this center is largely influenced by the conformation of the piperidine ring and the reaction conditions employed.

Conformational Preference: The piperidine ring in N-acetylated 2-substituted derivatives typically adopts a chair conformation. researchgate.net Due to pseudoallylic strain (A¹,³ strain) between the N-acetyl group and a substituent at C2, the C2-substituent (in this case, the carboxylic acid group) strongly prefers an axial orientation. nih.gov This preference is a result of the steric hindrance that would occur between the substituent and the acetyl group if the substituent were in the equatorial position. nih.gov This defined conformational bias plays a significant role in directing the stereochemical outcome of reactions.

Epimerization: Epimerization, the loss of stereochemical configuration at the C2 center, is a potential side reaction, particularly under conditions that can form an enol or enolate intermediate. The hydrogen atom at the C2 position is acidic and can be abstracted by a strong base. The resulting enolate is planar, and its subsequent protonation can occur from either face, leading to a racemic or diastereomeric mixture. Therefore, reactions involving strong bases or prolonged exposure to high temperatures must be carefully controlled to preserve the (R)-configuration. Studies on related N-acyl amino acids are crucial for understanding the factors that influence racemization during chemical transformations.

| Factor | Influence on Stereochemical Stability |

| Conformation | The C2-carboxyl group strongly prefers an axial position in the chair conformation, which can influence reactivity and stability. nih.gov |

| Basicity | Strong bases can abstract the α-proton at C2, leading to a planar enolate and potential epimerization. |

| Temperature | Elevated temperatures can provide the energy needed to overcome the barrier to enolization and epimerization. |

| Solvent | The choice of solvent can affect the stability of enolate intermediates and the rate of proton exchange. |

Table 5: Factors affecting the stereochemical stability of this compound.

Advanced Analytical Methodologies for Chiral Purity and Structural Elucidation of R 1 Acetyl 2 Piperidinecarboxylic Acid

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the enantioselective analysis of chiral compounds like (R)-1-acetyl-2-piperidinecarboxylic acid. researchgate.net The principle of this method lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

Research Findings:

A variety of CSPs have demonstrated efficacy in resolving N-blocked amino acids, a class to which this compound belongs. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have been successfully used for the enantioseparation of D- and L-pipecolic acid. nih.govnih.gov These phases offer robust and reproducible separations under reversed-phase conditions. nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are also widely employed and are known for their broad applicability and high efficiency. sigmaaldrich.comnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel is a versatile CSP for a wide range of chiral compounds. sigmaaldrich.com

The choice of mobile phase is critical for optimizing separation. In normal-phase mode, mixtures of alkanes and alcohols are common, while in reversed-phase mode, aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727) are used. hplc.eu The polar ionic mode, using polar organic solvents with small amounts of volatile salts, is particularly suitable for LC-MS applications. sigmaaldrich.com The ability to invert the elution order by using a CSP with the opposite absolute configuration is a significant advantage for accurately quantifying trace enantiomeric impurities. hplc.eu

Table 1: HPLC Methods for Chiral Separation of Related Compounds

| Chiral Stationary Phase | Analyte Class | Mobile Phase Example | Detection | Reference |

| Teicoplanin-based | Pipecolic Acid | Acetonitrile/Water/Formic Acid | MS/MS | nih.gov |

| Cellulose tris(3,5-dimethylphenylcarbamate) | General Chiral Compounds | Normal or Reversed-Phase | UV, MS | sigmaaldrich.com |

| CHIROBIOTIC T | N-acetyl-amino acids | Polar Ionic Mode | UV | nih.gov |

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption. researchgate.netnih.gov The separation in CE is based on the differential migration of enantiomers in an electric field, facilitated by the presence of a chiral selector in the background electrolyte (BGE). researchgate.net

Research Findings:

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of a wide range of compounds, including amino acids and their derivatives. researchgate.netnih.gov Anionic cyclodextrins, such as sulfated β-cyclodextrin, have proven to be highly effective for resolving neutral and basic compounds. mdpi.com For acidic compounds like this compound, cationic cyclodextrin (B1172386) derivatives can be particularly useful. nih.gov The choice of the specific CD and its concentration, along with the pH and composition of the BGE, are critical parameters that must be optimized to achieve baseline separation. nih.govmdpi.com For instance, the use of single-isomer, cationic β-cyclodextrins has been shown to resolve various carboxylic and hydroxycarboxylic acids. nih.gov The enantiomer migration order can sometimes be reversed by changing the type of cyclodextrin, providing flexibility in method development. mdpi.com

Table 2: Capillary Electrophoresis for Chiral Separations

| Chiral Selector | Analyte Class | Background Electrolyte (BGE) Example | Key Finding | Reference |

| Sulfated β-Cyclodextrin | Oxazolidinones | 50 mM Phosphate (B84403) Buffer (pH 6) | High enantioresolution | mdpi.com |

| Cationic β-Cyclodextrin Derivatives | Carboxylic Acids, Dansyl Amino Acids | pH range 6.0 to 9.0 | Unsubstituted derivative showed greatest resolving ability | nih.gov |

| Uncharged Cyclodextrins | Glycyl Dipeptides | 0.1 M Phosphoric Acid - 0.088 M Triethanolamine | Separation of nonaromatic dipeptides achieved | nih.gov |

Chiral Derivatization Reagents for Chromatographic and Spectrometric Analysis

Chiral derivatization is an indirect method for enantiomeric separation where the enantiomers of the analyte are reacted with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.net These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase using standard chromatographic techniques. researchgate.netnih.gov

Research Findings:

A wide array of chiral derivatization reagents is available for carboxylic acids. Reagents such as (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ) have been developed for the enantiospecific determination of chiral carboxylic acids by HPLC. researchgate.netresearchgate.net This reagent reacts with carboxylic acids to form diastereomers that can be separated on a reversed-phase column. researchgate.netresearchgate.net Another common approach involves the use of reagents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC), to derivatize amino acids for fluorescent detection. researchgate.net For LC-MS analysis, derivatizing reagents that enhance ionization efficiency are particularly valuable. fujifilm.com For instance, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) has been used for the quantification of amino acid enantiomers in biological samples by LC-MS/MS. nih.gov It is crucial that the derivatization reaction proceeds without racemization to ensure accurate enantiomeric purity determination. researchgate.net

Table 3: Chiral Derivatization Reagents and Applications

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Analytical Technique | Key Advantage | Reference |

| (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ) | Carboxylic Acid | HPLC | Complete separation of diastereomers | researchgate.net, researchgate.net |

| o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) | Primary Amine | HPLC | Fluorescent detection | researchgate.net |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | Amino Group | LC-MS/MS | Compatible with mass spectrometry | nih.gov |

Spectroscopic Techniques for Stereochemical Assignment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a pivotal role in the absolute configuration assignment of chiral molecules.

Research Findings:

¹H and ¹³C NMR spectroscopy in the presence of chiral solvating agents or chiral derivatizing agents can be used to distinguish between enantiomers. mdpi.com The formation of diastereomeric complexes or derivatives results in different chemical shifts for the corresponding nuclei of the two enantiomers. mdpi.com For carboxylic acids, derivatization with a chiral alcohol or amine, followed by NMR analysis, is a common strategy. mdpi.com More advanced NMR techniques, such as ¹⁹F NMR, can be employed when a fluorine-containing chiral derivatizing agent is used, offering a wide chemical shift range and high sensitivity. mdpi.comnih.gov Vibrational Circular Dichroism (VCD) is another powerful spectroscopic technique that can determine the absolute configuration of chiral molecules in solution by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations.

Mass Spectrometry (MS) Coupled with Chiral Separation Techniques

The coupling of mass spectrometry with chiral separation techniques like HPLC and CE provides a highly sensitive and selective method for the analysis of chiral compounds. nih.govnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information. nih.gov

Research Findings:

LC-MS/MS is a powerful tool for the quantitative analysis of chiral compounds in complex matrices. nih.govspringernature.com A direct method involves the use of a chiral HPLC column coupled directly to the mass spectrometer. nih.gov This approach has been successfully applied to the analysis of L-pipecolic acid in plasma without the need for derivatization. nih.gov Indirect methods, involving pre-column derivatization with a chiral reagent followed by LC-MS/MS analysis on a conventional reversed-phase column, are also widely used. nih.gov This is particularly beneficial when the native compound has poor chromatographic properties or low ionization efficiency. nih.govspringernature.com The selected reaction monitoring (SRM) mode in tandem mass spectrometry provides excellent sensitivity and specificity for quantitative studies. nih.gov

Table 4: Compound Names Mentioned in the Article

Applications of R 1 Acetyl 2 Piperidinecarboxylic Acid As a Chiral Building Block in Asymmetric Organic Synthesis

Role in the Construction of Complex Chiral Heterocycles

The rigid piperidine (B6355638) framework of (R)-1-acetyl-2-piperidinecarboxylic acid provides a robust scaffold for the stereocontrolled synthesis of complex chiral heterocycles. Its utility is particularly evident in the preparation of bicyclic lactams, which are themselves versatile intermediates for a variety of nitrogen-containing heterocyclic systems. nih.govnih.govekb.egrsc.org The synthesis of these structures often leverages the chirality of the starting material to induce stereoselectivity in subsequent transformations.

One common strategy involves the transformation of pipecolic acid derivatives into highly functionalized zwitterionic bicyclic lactams. nih.govekb.egrsc.org These intermediates can then be further elaborated to access polysubstituted piperidines. nih.gov For instance, chiral non-racemic bicyclic lactams derived from amino alcohols are considered valuable starting materials for the preparation of substituted piperidine-containing drugs. nih.govekb.egrsc.org

The construction of spiro bicyclic lactam scaffolds from pipecolic acid has also been demonstrated. researchgate.net These scaffolds can act as mimics of peptide secondary structures, such as β-turns. researchgate.net The synthesis typically begins with the α-allylation of a protected pipecolic acid, followed by oxidative cleavage and condensation with an amino acid ester to form a thiazolidine, which is then cyclized to the desired spiro bicyclic lactam. researchgate.net

Table 1: Examples of Chiral Heterocycles Derived from Pipecolic Acid Derivatives

| Starting Material Derivative | Key Transformation | Resulting Heterocyclic Scaffold |

| (R)-Pipecolic acid ester | Aza-annulation with β-enaminoesters | Chiral zwitterionic bicyclic lactams |

| N-Boc-(R)-pipecolic acid | α-allylation, oxidative cleavage, condensation, cyclization | Spiro bicyclic lactams (6.5.5) |

| (R)-Pipecolic acid derivative | Intramolecular cyclization | Polysubstituted piperidines |

This table is generated based on synthetic strategies reported for pipecolic acid derivatives, which are applicable to this compound with appropriate modifications.

Utilization in Stereoselective Synthesis of Biologically Active Scaffolds and Alkaloids

The piperidine moiety is a common structural feature in a vast number of biologically active natural products and synthetic pharmaceuticals. ekb.eg Consequently, this compound, as a source of the chiral piperidine nucleus, is a valuable precursor for the stereoselective synthesis of such compounds, including various classes of alkaloids.

Pipecolic acid is a known biosynthetic precursor to indolizidine and quinolizidine (B1214090) alkaloids. nih.govbiocyclopedia.com In the biosynthesis of indolizidine alkaloids, L-pipecolic acid is an established intermediate. biocyclopedia.com Similarly, the biosynthesis of quinolizidine alkaloids involves the cyclization of cadaverine, which is derived from lysine, a precursor to pipecolic acid. nih.gov This natural precedent underscores the utility of pipecolic acid derivatives in the laboratory synthesis of these alkaloid classes.

While direct total syntheses starting from this compound are not extensively documented in readily available literature, the synthetic strategies employed for the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids often rely on chiral building blocks with similar structural features. ekb.eg These syntheses frequently involve the construction of the piperidine ring or the introduction of substituents in a stereocontrolled manner, where a chiral starting material like (R)-pipecolic acid or its derivatives would be highly advantageous. ekb.eg

Furthermore, derivatives of pipecolic acid have been utilized in the synthesis of selective enzyme inhibitors. For example, 4-hydroxy and 5-hydroxy pipecolate hydroxamic acid scaffolds have been employed to develop potent and selective inhibitors of TNF-alpha converting enzyme (TACE). nih.gov

Table 2: Biologically Active Scaffolds and Alkaloids Incorporating the Pipecolic Acid Framework

| Class of Compound | Specific Example(s) | Biological Relevance |

| Indolizidine Alkaloids | Swainsonine, Castanospermine | Glycosidase inhibitors, potential antiviral agents biocyclopedia.com |

| Quinolizidine Alkaloids | Lupinine, Sparteine | Various pharmacological activities nih.gov |

| Enzyme Inhibitors | TACE inhibitors | Anti-inflammatory nih.gov |

This table highlights classes of compounds where the pipecolic acid scaffold is a key structural component, indicating the potential of this compound as a starting material.

Application in Asymmetric Catalysis as a Chiral Ligand or Catalyst Precursor

The rigid, chiral structure of pipecolic acid and its derivatives makes them attractive candidates for the development of chiral ligands for asymmetric catalysis. The nitrogen and carboxylic acid functionalities provide convenient handles for coordination to metal centers or for further chemical modification to generate more complex ligand architectures.

Research has demonstrated that pipecolic acid can function as an effective organocatalyst. In a study on asymmetric Mannich reactions between aldehydes and an α-imino ethyl glyoxylate, (S)-pipecolic acid was shown to catalyze the reaction with high enantioselectivities (>98% ee). acs.orgresearchgate.netnih.gov Computational studies suggest that the six-membered ring of pipecolic acid influences the transition state geometry differently than the five-membered ring of proline, leading to different diastereoselectivities. acs.orgnih.gov This highlights the potential of using the pipecolic acid scaffold to achieve complementary stereochemical outcomes compared to the more commonly used proline-based catalysts. Given the principle of enantiomeric catalysts producing enantiomeric products, it can be inferred that (R)-pipecolic acid would also be an effective catalyst, likely affording the opposite enantiomers of the products.

Furthermore, derivatives of pipecolic acid have been used to synthesize chiral ligands for transition metal-catalyzed reactions. For example, L-pipecolic acid has been used as a starting material for the practical preparation of C₂-symmetric N,N'-dioxide ligands. oup.com These ligands have proven to be "privileged," demonstrating high levels of enantiocontrol in a wide range of asymmetric catalytic reactions. oup.com The straightforward synthesis of these ligands from readily available chiral amino acids like pipecolic acid underscores the value of this scaffold in the development of new catalytic systems. oup.com

Table 3: Asymmetric Reactions Catalyzed by Pipecolic Acid or its Derivatives

| Catalyst/Ligand Type | Reaction | Substrates | Key Findings |

| (S)-Pipecolic Acid (Organocatalyst) | Mannich Reaction | Aldehydes and N-PMP-protected α-imino ethyl glyoxylate | High enantioselectivities (>98% ee) for both syn- and anti-products. acs.orgnih.gov |

| C₂-Symmetric N,N'-Dioxide Ligands (from L-pipecolic acid) | Various asymmetric catalytic reactions | Wide range of substrates | Privileged ligands providing excellent enantiocontrol. oup.com |

This table summarizes demonstrated applications of the pipecolic acid scaffold in asymmetric catalysis.

Development of Novel Chiral Reagents and Auxiliaries based on the Piperidine Carboxylic Acid Framework

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary can be removed and ideally recycled. wikipedia.org Amino acids and their derivatives are a common source of chiral auxiliaries due to their ready availability in enantiomerically pure form.

The this compound framework possesses the key features of a promising chiral auxiliary. Its defined stereochemistry and rigid ring structure can effectively bias the facial selectivity of reactions occurring at a prochiral center attached to the molecule. The carboxylic acid and the N-acetylated amine functionalities provide points for attachment to a substrate and for subsequent cleavage.

While the development of chiral auxiliaries specifically from this compound is not widely reported, the principles of chiral auxiliary design suggest its strong potential in this area. For example, carbohydrate-derived auxiliaries have been successfully employed in the stereoselective synthesis of chiral piperidine derivatives. researchgate.net In these cases, the chiral auxiliary directs domino Mannich-Michael reactions and subsequent transformations to afford highly substituted piperidines with excellent diastereoselectivity. researchgate.net This demonstrates the feasibility of using an external chiral controller to direct the synthesis of piperidine-containing molecules.

By analogy, attaching a prochiral substrate to the carboxylic acid or the nitrogen atom of this compound could be a viable strategy for controlling the stereochemistry of reactions such as enolate alkylations, aldol (B89426) reactions, or Diels-Alder reactions. The development of novel chiral auxiliaries from readily available chiral building blocks like this compound remains an active and promising area of research in asymmetric synthesis. sigmaaldrich.com

Q & A

Q. What are the common synthetic routes for (R)-1-Acetyl-2-piperidinecarboxylic acid, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The synthesis typically involves enantioselective acetylation of 2-piperidinecarboxylic acid precursors. Key methods include:

- Asymmetric Catalysis : Chiral catalysts (e.g., lipases or transition-metal complexes) are used to achieve high enantiomeric excess (ee). For example, kinetic resolution under mild pH (6–7) and low temperature (4–10°C) minimizes racemization .

- Protecting Group Strategies : Selective acetylation of the piperidine nitrogen using acetic anhydride in anhydrous solvents (e.g., THF or DCM) under inert atmospheres. Reaction monitoring via TLC or HPLC ensures intermediate stability .

- Purification : Chiral chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity. Purity should be verified via chiral HPLC with a cellulose-based column .

Q. Which spectroscopic techniques are most effective in confirming the stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy : H-NMR and C-NMR can distinguish stereoisomers via coupling constants (e.g., for axial vs. equatorial protons) and NOE effects. The acetyl group’s chemical shift (δ 2.0–2.2 ppm) and piperidine ring protons (δ 3.0–3.5 ppm) are critical .

- X-ray Crystallography : Provides unambiguous stereochemical confirmation. Crystals are grown via slow evaporation in ethanol or acetonitrile. The (R)-configuration will show specific torsion angles (e.g., C2-C1-N-C=O) .

- Circular Dichroism (CD) : Detects optical activity in the 200–250 nm range, correlating with the acetylated chiral center .

Q. What physicochemical properties of this compound are critical for stability in aqueous solutions?

Methodological Answer:

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound with target enzymes?

Methodological Answer:

- Force Field Selection : Use AMBER or CHARMM for accurate ligand-protein interactions. Parameterize the acetyl group and piperidine ring using quantum mechanical (QM) calculations at the B3LYP/6-31G* level .

- Docking Software : AutoDock Vina or Schrödinger Suite with flexible side-chain sampling. Include water molecules in the active site to account for hydrogen bonding .

- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays. Perform MD simulations (50 ns) to assess binding stability .

Q. How should researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer:

- Meta-Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study validity. For example, discrepancies in IC values may arise from variations in assay conditions (e.g., pH, temperature) or impurity levels .

- Reproducibility Checks : Replicate key experiments using standardized protocols (e.g., fixed enzyme concentrations, controlled acetylated impurity thresholds <1%) .

- Data Harmonization : Use multivariate regression to isolate confounding variables (e.g., solvent polarity, ionic strength) .

Q. What strategies enhance enantioselectivity in large-scale synthesis of this compound?

Methodological Answer:

- Continuous Flow Reactors : Improve mixing and temperature control to reduce racemization. Optimize residence time (5–10 min) and catalyst loading (1–5 mol%) .

- Biocatalysis : Immobilize Candida antarctica lipase B (CAL-B) on mesoporous silica for reusable, high-ee (>98%) synthesis. Monitor reaction progress via inline FTIR .

- Design of Experiments (DoE) : Use a Taguchi matrix to test factors (temperature, solvent, catalyst) and identify optimal conditions .

Q. How does the stability of this compound under varying experimental conditions impact its applicability in kinetic studies?

Methodological Answer:

- Accelerated Stability Testing : Conduct stress tests (oxidative, thermal, photolytic) per ICH guidelines. HPLC-MS identifies degradation products (e.g., deacetylated derivatives) .

- Buffer Compatibility : Use phosphate buffers (pH 6.0) instead of Tris-based buffers to avoid nucleophilic attack on the acetyl group .

- In Situ Monitoring : Employ Raman spectroscopy to track real-time stability in reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.